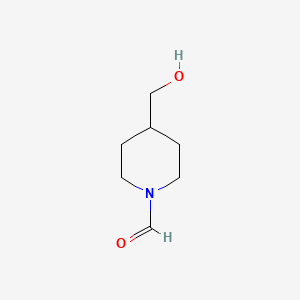

![molecular formula C9H8N2O3 B1322285 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid CAS No. 887572-60-3](/img/structure/B1322285.png)

5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

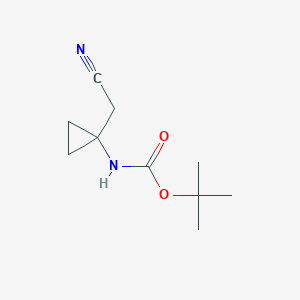

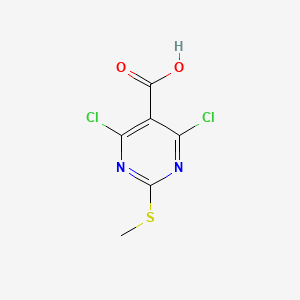

5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a chemical compound with a molecular weight of 192.17 . It appears as a yellow to tan crystalline powder . The IUPAC name for this compound is 5-methoxy-1H-benzimidazole-2-carboxylic acid .

Synthesis Analysis

While specific synthesis methods for 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid were not found, there have been recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The InChI code for 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is 1S/C9H8N2O3/c1-14-5-2-3-6-7 (4-5)11-8 (10-6)9 (12)13/h2-4H,1H3, (H,10,11) (H,12,13) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule.Physical And Chemical Properties Analysis

The melting point of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is between 144-148 C (dec.) . It is recommended to be stored at 0-8 C .Aplicaciones Científicas De Investigación

Corrosion Inhibitors

Benzimidazole compounds, including 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid, have been highlighted in recent research for their role as corrosion inhibitors . They are effective in protecting metals from corrosion in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Antimicrobial Activity

Benzimidazole compounds have been found to exhibit potent in vitro antimicrobial activity . While specific data for 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is not available, it’s plausible that it may also possess similar properties due to its structural similarity.

Inhibition of Oxidative Damage

Benzamide derivatives, which can be synthesized from benzimidazole compounds, have been found to prevent oxidative damage . This could indirectly inhibit aberrant cell growth without causing significant toxicity .

Spectroscopic Properties

The spectroscopic properties of 1H-benzimidazole-2-carboxylic acid, a related compound, have been studied . Given the structural similarity, 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid might also exhibit interesting spectroscopic properties.

Quantum Theoretical Studies

Benzimidazole compounds have been the subject of quantum theoretical studies that predict the structure of the compounds with inhibition properties . This could potentially apply to 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid as well.

Potential Use in Therapeutic Chemistry

Benzimidazole is a key heterocycle in therapeutic chemistry . Given the structural similarity, 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid might also have potential applications in this field.

Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been known to exhibit a broad range of biological activities

Mode of Action

It’s known that benzimidazole derivatives can interact with various biological targets, leading to a range of effects . The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Benzimidazole derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities

Result of Action

Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activities

Propiedades

IUPAC Name |

6-methoxy-1H-benzimidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPYWLKJBRSMIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625137 |

Source

|

| Record name | 6-Methoxy-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887572-60-3 |

Source

|

| Record name | 6-Methoxy-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one](/img/structure/B1322205.png)

![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)